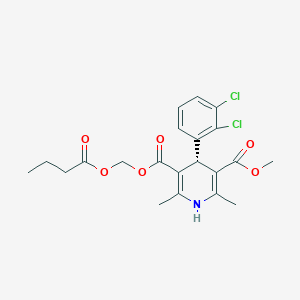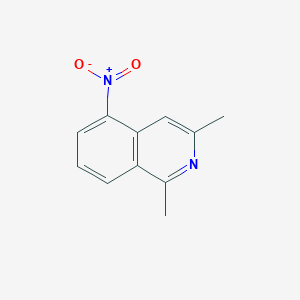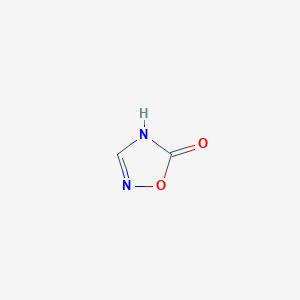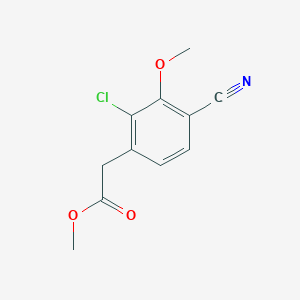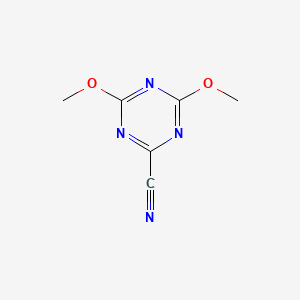
Ethyl 7-fluoroquinoline-6-carboxylate
描述
Ethyl 7-fluoroquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties, making it a valuable compound in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of halogen atoms or diaza groups, followed by cyclization reactions . The reaction conditions often involve the use of catalysts, such as clay or other recyclable catalysts, and can be performed under microwave irradiation or solvent-free conditions to promote greener and more sustainable chemical processes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Ethyl 7-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide or ammonia in liquid ammonia are employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
Ethyl 7-fluoroquinoline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antiviral, and antineoplastic activities.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of liquid crystals and cyanine dyes
作用机制
The mechanism of action of ethyl 7-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking the replication fork and causing bacterial cell death . The compound’s unique structure allows it to effectively penetrate bacterial cells and exert its effects .
相似化合物的比较
- 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Ciprofloxacin
- Moxifloxacin
Comparison: Ethyl 7-fluoroquinoline-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct properties compared to other fluoroquinolines. For example, while ciprofloxacin and moxifloxacin are well-known fluoroquinolones with broad-spectrum antibacterial activity, this compound offers unique advantages in terms of its synthetic accessibility and potential for further functionalization .
属性
分子式 |
C12H10FNO2 |
|---|---|
分子量 |
219.21 g/mol |
IUPAC 名称 |
ethyl 7-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3 |
InChI 键 |
VFAYOJXREITCQO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
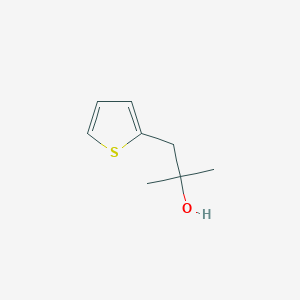
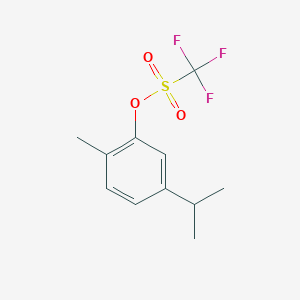
![Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)-](/img/structure/B8700404.png)
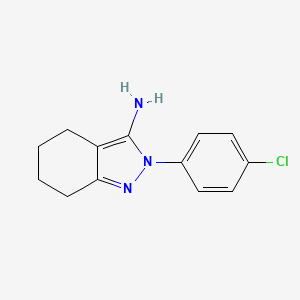
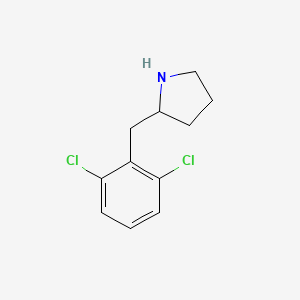
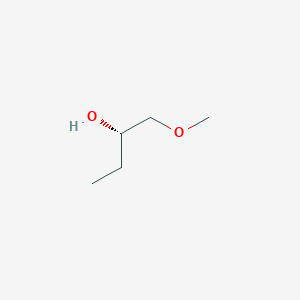
![3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile](/img/structure/B8700429.png)
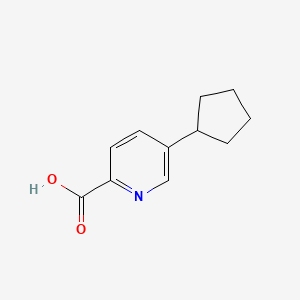
![3-([3-(Trifluoromethyl)phenyl]hydrazono)pentane-2,4-dione](/img/structure/B8700452.png)
